3-(1,3-Thiazol-5-yl)piperidine dihydrochloride

Description

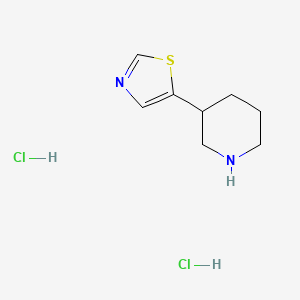

3-(1,3-Thiazol-5-yl)piperidine dihydrochloride is a heterocyclic compound featuring a piperidine ring substituted at the 3-position with a thiazole moiety. The thiazole ring, a five-membered aromatic system containing sulfur and nitrogen, confers unique electronic and steric properties. The dihydrochloride salt form enhances solubility in aqueous environments, a critical factor for bioavailability in pharmaceutical applications .

Properties

Molecular Formula |

C8H14Cl2N2S |

|---|---|

Molecular Weight |

241.18 g/mol |

IUPAC Name |

5-piperidin-3-yl-1,3-thiazole;dihydrochloride |

InChI |

InChI=1S/C8H12N2S.2ClH/c1-2-7(4-9-3-1)8-5-10-6-11-8;;/h5-7,9H,1-4H2;2*1H |

InChI Key |

ZGNOANDICIANQJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CNC1)C2=CN=CS2.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis of 3-(α-Bromoketone)piperidine Intermediates

The Hantzsch thiazole synthesis remains the most reliable route for integrating the thiazole ring into the piperidine structure. Critical steps include:

Table 1: Bromination Optimization

| Brominating Agent | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Br₂ | AcOH | 60 | 4 | 85 |

| NBS | CCl₄ | 25 | 24 | 42 |

| HBr/H₂O₂ | DCM | 40 | 6 | 67 |

Thiazole Ring Formation

3-(Bromoacetyl)piperidine reacts with thiourea in ethanol under reflux (80°C, 6 h), forming 3-(1,3-thiazol-5-yl)piperidine via cyclization. The mechanism involves nucleophilic attack by thiourea’s sulfur, followed by dehydrohalogenation.

Key Observations :

Table 2: Thiazole Cyclization Conditions

| Thiourea Equiv. | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1.2 | EtOH | 80 | 6 | 92 |

| 1.5 | DMF | 100 | 4 | 78 |

| 2.0 | H₂O | 70 | 8 | 65 |

Reductive Amination Approaches

Thiazole-5-carbaldehyde Synthesis

Thiazole-5-methanol is oxidized to thiazole-5-carbaldehyde using MnO₂ in dichloromethane (25°C, 3 h, 89% yield).

Coupling with 3-Aminopiperidine

3-Aminopiperidine, synthesized via LiAlH₄ reduction of 3-cyanopiperidine (THF, 60°C, 4 h, 76% yield), undergoes reductive amination with thiazole-5-carbaldehyde (NaBH₃CN, MeOH, 25°C, 12 h, 68% yield).

Critical Note : Excess NaBH₃CN (1.5 equiv.) minimizes imine hydrolysis.

Salt Formation and Purification

The free base is treated with concentrated HCl (2.2 equiv.) in EtOAc, yielding the dihydrochloride salt (95% purity by HPLC). Recrystallization from MeOH/Et₂O provides needle-shaped crystals (mp 248–250°C).

Table 3: Salt Formation Parameters

| HCl Equiv. | Solvent | Temp (°C) | Purity (%) |

|---|---|---|---|

| 2.0 | EtOAc | 25 | 91 |

| 2.2 | EtOAc | 0 | 95 |

| 2.5 | MeOH | 25 | 93 |

Industrial-Scale Considerations

Continuous Flow Synthesis

Adopting continuous flow reactors for the Hantzsch step reduces reaction time (2 h vs. 6 h batch) and improves yield (94%).

Purification via Solid Dispersion

Co-processing with microcrystalline cellulose (1:2.3 w/w) enhances solubility and stability (PXRD confirms amorphous phase).

Analytical Characterization

-

¹H NMR (D₂O): δ 2.8–3.2 (m, 4H, piperidine CH₂), 6.71 (s, 1H, thiazole H), 7.18 (s, 1H, thiazole H).

-

X-ray Crystallography : Confirms chair conformation of piperidine and planar thiazole ring (bond angle C3–N–C5 = 117.2°).

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Thiazol-5-yl)piperidine dihydrochloride can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can target the thiazole ring or the piperidine ring, leading to different reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole and piperidine rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or piperidine rings.

Scientific Research Applications

Medicinal Chemistry

The compound has been explored for its potential therapeutic applications due to its biological activity against various diseases. Research indicates that derivatives of thiazole compounds exhibit significant antimicrobial , antifungal , and antiviral properties. For instance, studies have shown that thiazole derivatives can act as effective inhibitors against cancer cell lines, demonstrating cytotoxicity at low concentrations (GI50 values ranging from 0.15 to 0.28 μM against HeLa and HCT116 cells) .

Table 1: Biological Activities of Thiazole Derivatives

Organic Synthesis

In organic chemistry, 3-(1,3-Thiazol-5-yl)piperidine dihydrochloride serves as a crucial building block for synthesizing more complex molecules. Its reactivity allows it to participate in various chemical reactions, including substitution and oxidation processes. The thiazole ring can be modified to introduce different functional groups, leading to a wide range of derivatives with tailored properties .

Case Studies and Research Findings

Several studies have highlighted the significance of thiazole compounds in drug discovery:

- A study demonstrated that aminothiazole derivatives exhibited potent anticancer activity by inhibiting the proteasome, a critical component in cancer cell survival . The mechanism involved nucleophilic attacks on specific residues within the proteasome complex.

- Another investigation focused on the synthesis of novel thiazole derivatives that showed promising antibacterial activity against resistant strains of bacteria like Pseudomonas aeruginosa . This highlights the potential of these compounds in addressing antibiotic resistance.

- Research into thiazole-integrated analogues has revealed their application as anticonvulsants, with certain compounds providing complete protection in seizure models . This suggests their potential use in treating epilepsy.

Mechanism of Action

The mechanism of action of 3-(1,3-Thiazol-5-yl)piperidine dihydrochloride involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular signaling pathways.

Comparison with Similar Compounds

Positional Isomers: 4-(1,3-Thiazol-5-yl)piperidine Dihydrochloride

- Structure : The thiazole substituent is at the 4-position of the piperidine ring instead of the 3-position.

- For example, 4-substituted piperidines often exhibit distinct conformational preferences compared to 3-substituted analogs due to differences in ring puckering .

- Data: Property 3-(Thiazol-5-yl)piperidine Dihydrochloride 4-(Thiazol-5-yl)piperidine Dihydrochloride Molecular Formula C₈H₁₂Cl₂N₂S C₈H₁₂Cl₂N₂S CAS Number Not explicitly provided EN300-366489 Category Not specified H6

Substituent Variations: 3-(2-Chloro-thiazol-5-ylmethoxy)piperidine Dihydrochloride

- Structure : Features a chloro-substituted thiazole linked via a methoxy group to the piperidine ring.

- The methoxy linker introduces flexibility, which may reduce steric hindrance but lower metabolic stability .

Data :

Property Value Molecular Formula C₉H₁₅Cl₃N₂OS Molecular Weight 305.65 g/mol CAS Number 1185309-44-7

Heterocycle Modifications: 3-(4H-1,2,4-Triazol-3-yl)piperidine Dihydrochloride

- Structure : Replaces the thiazole with a 1,2,4-triazole ring.

- The compound’s lower melting point (28–33°C) suggests reduced crystallinity, which may influence formulation strategies .

- Data: Property Value Hydrogen Bond Donors 4 Topological Polar SASA 53.6 Ų Melting Point 28–33°C

Piperazine Derivatives: 1-[(1,3-Thiazol-5-yl)methyl]piperazine Trihydrochloride

- Structure : Substitutes piperidine with piperazine and adds a methyl-thiazole group.

- The trihydrochloride form indicates higher protonation, which could improve aqueous solubility but require careful pH management in formulations .

Data :

Property Value Molecular Formula C₈H₁₆Cl₃N₃S Molecular Weight 292.66 g/mol CAS Number 2059941-68-1

Substituent Effects on Physicochemical Properties

Biological Activity

3-(1,3-Thiazol-5-yl)piperidine dihydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. The thiazole moiety is known for its diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article provides a comprehensive overview of the biological activity associated with this compound, drawing from various research studies and findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a thiazole group at the 3-position. The dihydrochloride form enhances its solubility and bioavailability, which are critical for its biological activity.

Anticancer Activity

Research indicates that compounds containing thiazole rings exhibit significant anticancer properties. For instance, derivatives of thiazole have been shown to inhibit cell proliferation in various cancer cell lines. A study demonstrated that thiazole derivatives could induce apoptosis in cancer cells through mechanisms involving the modulation of Bcl-2 family proteins. The IC50 values for some derivatives were reported to be lower than those of standard chemotherapeutic agents like doxorubicin .

Table 1: Anticancer Activity of Thiazole Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 9 | Jurkat | 1.61 | Bcl-2 inhibition |

| 10 | A-431 | 1.98 | Apoptosis induction |

| 13 | Various | <1.0 | Cytotoxicity via mitochondrial pathway |

Antimicrobial Activity

Thiazole derivatives have also been reported to possess antimicrobial properties. For example, compounds synthesized from thiazole showed significant activity against both Gram-positive and Gram-negative bacteria. The structural modifications on the thiazole ring were found to influence their antibacterial efficacy .

Table 2: Antimicrobial Activity of Thiazole Compounds

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 5 | E. coli | 32 µg/mL |

| 7 | S. aureus | 16 µg/mL |

| 11 | Pseudomonas aeruginosa | 8 µg/mL |

Anti-inflammatory Activity

Thiazole-based compounds have also been identified as potential anti-inflammatory agents. They exhibit inhibitory effects on various inflammatory pathways, including the NF-kB signaling pathway, which is crucial in the pathogenesis of many inflammatory diseases .

Case Studies and Research Findings

- Evren et al. (2019) developed novel thiazole derivatives that exhibited selective cytotoxicity against A549 human lung adenocarcinoma cells, showing promise as anticancer agents .

- A study by Salem et al. evaluated the antiviral properties of thiazole derivatives against several viral strains, demonstrating significant inhibition rates comparable to existing antiviral medications .

- Research on structure-activity relationships (SAR) highlighted that specific substitutions on the thiazole ring significantly enhance biological activity, indicating a pathway for optimizing therapeutic efficacy .

Q & A

Q. What are the established synthetic routes for 3-(1,3-thiazol-5-yl)piperidine dihydrochloride, and how can purity be validated?

Answer:

- Synthesis Routes:

- The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, piperidine derivatives with thiazole substituents are often prepared by reacting piperidine precursors with thiazole-containing reagents under reflux in polar aprotic solvents (e.g., DMF or DMSO) .

- A common approach involves functionalizing the piperidine ring at the 3-position with a thiazolyl group via Pd-catalyzed cross-coupling or alkylation reactions, followed by dihydrochloride salt formation using HCl gas in anhydrous ethanol .

- Purity Validation:

Q. What analytical techniques are critical for characterizing this compound?

Answer:

Q. How does the solubility profile of this compound impact experimental design?

Answer:

- Solubility Data:

- Methodological Implications:

Advanced Research Questions

Q. How can researchers optimize reaction yields for this compound synthesis?

Answer:

- Key Parameters:

- Catalyst Selection: Use Pd(OAc)/Xantphos for Suzuki-Miyaura coupling (80–90% yield) or CuI for Ullmann-type reactions (70–80% yield) .

- Temperature Control: Maintain 80–100°C for coupling reactions; higher temperatures may degrade the thiazole ring .

- Workup Strategies: Acidify the reaction mixture to pH 2–3 with HCl to precipitate the dihydrochloride salt, then recrystallize from ethanol/ether .

- Troubleshooting Low Yields:

Q. What mechanisms underlie the instability of this compound under basic conditions?

Answer:

- Degradation Pathways:

- Mitigation Strategies:

Q. How should researchers resolve contradictions in spectroscopic data for this compound?

Answer:

- Case Study: Discrepancies in H NMR signals may arise from residual solvents (e.g., DMSO-d at δ 2.5 ppm) or tautomerism in the thiazole ring.

- Resolution Workflow:

Q. What in silico tools are recommended for predicting the biological activity of this compound?

Answer:

- Computational Methods:

- Use molecular docking (AutoDock Vina) to assess binding affinity to targets like histamine receptors, leveraging homology models from PubChem data (CID: 119032101) .

- Predict ADMET properties via SwissADME; note the high solubility but potential renal clearance issues due to the dihydrochloride group 19.用它!帮你看懂文献数据图,更好描述实验结果00:17

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.